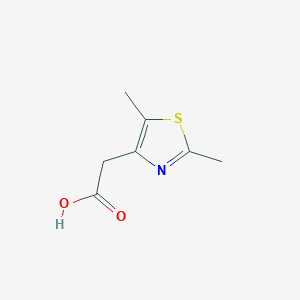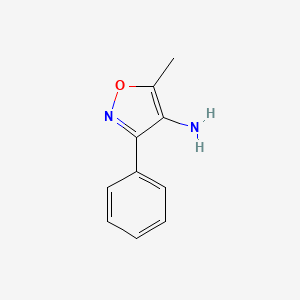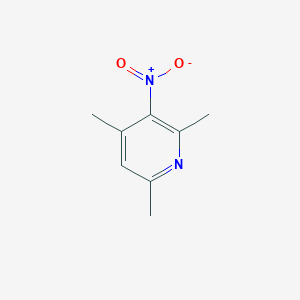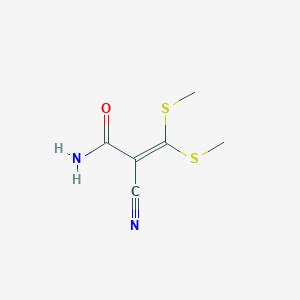
(9H-fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(9H-fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 811841-89-1. It has a molecular weight of 358.87 and its linear formula is C20H23ClN2O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorene group, a piperidine ring, and an amide group. The fluorene group is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentene ring. The piperidine ring is a six-membered ring with one nitrogen atom, and the amide group consists of a carbonyl group (C=O) attached to a nitrogen atom .
科学研究应用
(9H-FAPC-HCl) is most commonly used as a tool for studying biochemical and physiological processes in living organisms. It has been used in a variety of studies, including those involving neurotransmitters, hormones, and enzymes. It has also been used to study the effects of drugs and other compounds on the body, and to investigate the mechanisms of action of these compounds. Additionally, it has been used in studies of the pharmacokinetics and pharmacodynamics of drugs, as well as in the development of new therapeutic agents.
作用机制
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
It is known that the compound is used in peptide synthesis , indicating that it may interact with amino acids or peptides to form larger protein structures
Biochemical Pathways
Given its use in peptide synthesis , it may be involved in protein synthesis and related biochemical pathways. More detailed studies are required to elucidate the exact pathways affected.
Result of Action
Given its role in peptide synthesis , it may contribute to the formation of proteins, which can have various effects at the molecular and cellular level depending on the specific proteins synthesized.
实验室实验的优点和局限性
One of the major advantages of (9H-FAPC-HCl) is that it is relatively easy to synthesize and purify, which makes it ideal for use in laboratory experiments. Additionally, it has been shown to interact with a variety of receptors and ion channels in the body, making it useful for studying the effects of drugs and other compounds on the body. However, the mechanism of action of this compound is not yet fully understood, which can limit its usefulness in certain experiments. Additionally, the effects of this compound on biochemical and physiological processes are still not fully understood, which can also limit its usefulness in certain experiments.
未来方向
There are a variety of potential future directions for (9H-FAPC-HCl). One potential direction is to further investigate its mechanism of action, in order to better understand how it interacts with receptors and ion channels in the body. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound, as well as to investigate its potential applications in the development of new therapeutic agents. Finally, further research could be done to investigate the potential advantages and limitations of this compound for use in laboratory experiments.
合成方法
The synthesis of (9H-FAPC-HCl) begins with the reaction of 9H-fluoren-9-ylmethyl chloride and 4-aminopiperidine-1-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction produces a salt, which is then treated with hydrochloric acid to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, and is usually heated to a temperature of around 80-90°C. The reaction usually takes several hours to complete, and yields a product with a purity of around 95-98%.
安全和危害
The compound has been assigned the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl 4-aminopiperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c21-14-9-11-22(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19H,9-13,21H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXVYQOOGAVFMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373307 |
Source


|
| Record name | 4-Amino-1-N-Fmoc-piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
811841-89-1 |
Source


|
| Record name | 4-Amino-1-N-Fmoc-piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)
![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)


![6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid](/img/structure/B1302487.png)

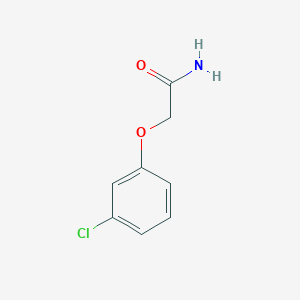
![3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide](/img/structure/B1302492.png)


